1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-
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Overview
Description
1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-chloro-3-methyl-1H-pyrazole-5-carboxaldehyde with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the imidazo[1,2-b]pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-b]pyrazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- involves its interaction with specific molecular targets. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Pyrazoloquinolines
Uniqueness
1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
7-chloro-6-methyl-5H-imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-4-5(7)6-8-2-3-10(6)9-4/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPUHKATDRQPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197356-54-0 |
Source
|
Record name | 7-chloro-6-methyl-1H-pyrazolo[1,5-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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